safety data sheet SDS for N-(4-Tert-butyl-3-nitrophenyl)acetamide
The following technical guide serves as a Provisional Safety Data Sheet (SDS) and Handling Protocol for N-(4-Tert-butyl-3-nitrophenyl)acetamide. As this compound is primarily a research intermediate with limited specific...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide serves as a Provisional Safety Data Sheet (SDS) and Handling Protocol for N-(4-Tert-butyl-3-nitrophenyl)acetamide.
As this compound is primarily a research intermediate with limited specific toxicological data in the public domain, this guide applies the Precautionary Principle . It synthesizes predicted physicochemical properties with established safety protocols for nitroaromatic amides to ensure maximum researcher safety.
Document Type: Provisional SDS & Risk Assessment Whitepaper
CAS Number: 31951-11-8
Date of Issue: February 12, 2026
Revision: 1.0 (Research Grade)
Chemical Identification & Physicochemical Profile
This section consolidates the compound's identity and predicted physical properties. In the absence of experimentally validated industrial data, values such as boiling point and flash point are derived from computational models standard in medicinal chemistry (e.g., ACD/Labs or EPI Suite algorithms).
GHS Classification (Provisional):
Because specific toxicological studies for this CAS are absent, the classification below is derived from Structure-Activity Relationship (SAR) analysis of structurally similar nitroacetanilides (e.g., 4'-nitroacetanilide).
Signal Word:WARNING
Hazard Statements (H-Codes)
H302: Harmful if swallowed (Predicted based on nitroaromatic toxicity).
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][5][6]
P314: Get medical advice/attention if you feel unwell.[6]
Safe Handling Framework (Logic & Workflow)
Handling research chemicals requires a dynamic risk assessment rather than a static checklist. The following workflow illustrates the decision logic for processing this compound, emphasizing the "Unknown Toxicity" protocol.
Figure 1: Decision logic for the safe handling of research-grade nitroacetanilides, prioritizing containment of dust and solvent vapors.
Technical Controls & Personal Protective Equipment (PPE)
Engineering Controls
Primary Containment: All open handling (weighing, transfer) must be performed within a certified chemical fume hood.
Dust Control: Use an anti-static gun or ionizer if the powder is static-prone to prevent dispersal.
Ventilation: Ensure hood face velocity is >0.5 m/s.
Personal Protective Equipment (PPE) Rationale
Respiratory: If fume hood work is not possible (not recommended), a NIOSH-approved N95 or P100 respirator is mandatory due to the potential for respiratory irritation (H335).
Dermal:
Material: Nitrile rubber (min thickness 0.11 mm).
Rationale: Nitro compounds can be absorbed transdermally. Double-gloving is recommended during solution preparation to prevent permeation by the carrier solvent (e.g., DMSO/DCM).
Ocular: Chemical safety goggles (ANSI Z87.1). Face shields are required if handling quantities >5g or conducting exothermic reactions.
Stability, Reactivity & Degradation Pathways
Understanding the chemistry of the molecule is vital for safety. The acetamide and nitro groups present specific reactivity profiles.
Chemical Stability
Stable under standard laboratory conditions (STP).
Light Sensitivity: Nitro compounds may darken upon exposure to light; store in amber vials.
The primary risk in biological systems or environmental release is hydrolysis, which liberates the aniline derivative. Anilines are often more toxic than their amide precursors.
Figure 2: Potential degradation pathway via hydrolysis. The resulting aniline derivative (Red) carries a higher risk of methemoglobinemia and aquatic toxicity.
Emergency Protocols
First Aid Measures
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Alert: Watch for signs of cyanosis (blue lips/nails) which may indicate methemoglobinemia.
Skin Contact: Wash with soap and water for 15 minutes.[5] Do not use ethanol or solvents, as they may enhance transdermal absorption of the nitro compound.
Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids. Remove contact lenses.[2][3][5][6]
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center immediately.
Fire-Fighting Measures
Extinguishing Media: Water spray, dry chemical, CO₂, or alcohol-resistant foam.[7]
Specific Hazards: Emits toxic fumes under fire conditions: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx).
Containment: Dampen solid spills with water (if compatible) to prevent dust. Sweep up carefully.
Disposal: Place in a hazardous waste container labeled "Toxic Organic Solid."
Ecological & Disposal Information
Ecotoxicity: No specific data available. However, nitroaromatics are generally harmful to aquatic life with long-lasting effects. Do not allow release into drains or waterways.[2]
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Observe all federal, state, and local environmental regulations (RCRA).
References
GuideChem. (2024). Safety Data Sheet: N-(3-nitro-4-tert-butyl-phenyl)acetamide (CAS 31951-11-8). Retrieved from
PubChem. (2024).[8] Compound Summary: Acetamide, N-(4-butyl-2-nitrophenyl)- (Analogous Structure). National Library of Medicine. Retrieved from [8]
Sigma-Aldrich. (2024).[2] Safety Data Sheet: 4'-Tert-butyl-2'-nitroacetanilide (Isomer). Retrieved from
ECHA (European Chemicals Agency). (n.d.).[8] C&L Inventory: Nitroacetanilide derivatives. Used for GHS extrapolation. Retrieved from
ChemicalBook. (2024).[2] N-(3-nitro-4-tert-butyl-phenyl)acetamide Properties. Retrieved from
Comparative Analysis: 4-tert-butyl-3-nitro vs. 2-tert-butyl-4-nitro Isomers
This guide provides an in-depth technical analysis of the structural, electronic, and synthetic differences between 4-tert-butyl-3-nitro and 2-tert-butyl-4-nitro isomers.[1][2][3] While these descriptors often refer to s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the structural, electronic, and synthetic differences between 4-tert-butyl-3-nitro and 2-tert-butyl-4-nitro isomers.[1][2][3] While these descriptors often refer to substituted phenols or anilines (where the functional group defines position 1), the core comparison focuses on the steric relationship between the tert-butyl group and the nitro group .[1][2][3]
[1][2][3]
Executive Summary
The distinction between these two isomers is not merely positional; it is a fundamental difference in molecular geometry and electronic conjugation .[1][2]
4-tert-butyl-3-nitro Isomers: Characterized by the Steric Inhibition of Resonance (SIR) .[1][2][3][4][5] The bulky tert-butyl group forces the adjacent (ortho) nitro group out of planarity with the benzene ring, decoupling it from the π-system.[1][2][3]
2-tert-butyl-4-nitro Isomers: Characterized by electronic synergy .[1][2][3][5] The nitro group is spatially distant (meta/para) from the tert-butyl group, allowing it to remain planar and exert its full electron-withdrawing resonance effect.[1][2][3]
Structural & Electronic Mechanics
The defining feature of this comparison is the Ortho-Nitro Effect in the presence of a bulky alkyl group.[1][2][5]
Steric Inhibition of Resonance (The 4-tBu-3-Nitro Anomaly)
In the 4-tert-butyl-3-nitro motif, the nitro group (-NO₂) is located ortho to the tert-butyl group (-C(CH₃)₃).[1][2][3]
Mechanism: The van der Waals radius of the tert-butyl group (approx.[1][2] 2.5 Å effective radius) severely clashes with the oxygen atoms of the nitro group.[1][2]
Consequence: To relieve this torsional strain, the nitro group rotates around the C(aryl)-N bond, twisting approximately 30°–60° out of the aromatic plane .[1][2][3]
Electronic Impact: The
-orbitals of the nitrogen atom no longer align parallel to the aromatic -system.[1][2][6] This "decoupling" significantly reduces the mesomeric (resonance) electron-withdrawing power of the nitro group, leaving only its inductive (-I) effect active.[1][2][3]
The Planar Conjugate (The 2-tBu-4-Nitro Standard)
In the 2-tert-butyl-4-nitro motif (assuming a 1-substituted parent like phenol), the nitro group is para to the parent group and meta to the tert-butyl group.[1][2][3]
Mechanism: There is no steric interaction between the C-2 tert-butyl and the C-4 nitro groups.[1][2][3]
Consequence: The nitro group remains coplanar with the benzene ring.[1][2]
Electronic Impact: Full conjugation is maintained. The nitro group exerts strong resonance withdrawal (-R), significantly affecting the acidity (if phenol) or basicity (if aniline) of the molecule.[1][2][3]
Visualization of Steric Dynamics
The following diagram illustrates the steric pressure and the resulting conformational twist.
Caption: Comparison of steric cascades. The 4-tBu-3-nitro isomer undergoes torsional rotation, breaking conjugation.[1][2][3]
Physicochemical Properties Data
The structural twist manifests in measurable physical properties.[1][2] The table below compares the expected values for the Phenol derivatives (X = OH).
(asym) ~1545-1555 cm⁻¹ Higher frequency (more double bond character in N=O due to lack of resonance).[1][2][3]
(asym) ~1510-1520 cm⁻¹ Lower frequency (single bond character increases via resonance).[1][3]
¹H NMR (Ar-H)
Shielding of H-2 due to broken anisotropy of NO₂.[1][2][3]
Deshielding of H-3/H-5 due to strong electron withdrawal.[1][2]
Synthetic Pathways & Regioselectivity[1][3][5][7]
Synthesizing these isomers requires distinct strategies because standard nitration follows specific directing rules that favor Isomer B over Isomer A.[1]
Synthesis of 2-tert-butyl-4-nitro Isomers (The "Easy" Route)
This isomer is accessible via direct electrophilic aromatic substitution (Nitration) of the 2-substituted parent.[1][2][3]
Mechanism: The -OH group is a strong ortho/para director.[1][2][5] The tert-butyl group at position 2 blocks the adjacent ortho site.[1][2] The para position (4) is sterically accessible and electronically activated.[1][2][3]
Protocol: Nitration with dilute HNO₃ at low temperature yields 2-tert-butyl-4-nitrophenol as the major product.[1][2][3]
Synthesis of 4-tert-butyl-3-nitro Isomers (The "Hard" Route)
Direct nitration of 4-tert-butylphenol yields the 2-nitro isomer (ortho to OH), not the 3-nitro isomer.[1][2][3] To place the nitro group meta to the activating group (and ortho to the t-butyl), one must use the "Anilinium Switch" or indirect functionalization.[1][2][3]
Strategy: Use 4-tert-butylaniline.[1][2][7] In highly acidic media (conc. H₂SO₄), the amine becomes an ammonium salt (-NH₃⁺), which is a meta-director .[1][2][3]
Protocol:
Dissolve 4-tert-butylaniline in conc. H₂SO₄.[1][2]
Add fuming HNO₃ at 0°C. The -NH₃⁺ directs the nitro group to position 3 (meta to N, ortho to t-butyl).[1][2][3]
If a reaction mixture contains both isomers (e.g., from non-selective nitration of tert-butylbenzene followed by functionalization), separation relies on the polarity difference caused by the steric twist.[1][2][3]
Separation Methodology
Principle: The 4-tert-butyl-3-nitro isomer has a twisted nitro group, reducing its molecular dipole moment compared to the planar, highly conjugated 2-tert-butyl-4-nitro isomer.[1][2][3]
Mobile Phase: Hexane/Ethyl Acetate gradient (Start 95:5).
Elution Order:
4-tert-butyl-3-nitro: Less polar (twisted, lower dipole) elutes first .[1][2][3]
2-tert-butyl-4-nitro: More polar (planar, high dipole) elutes second .[1][2][3]
Identification (NMR Validation)
To confirm the isomer identity, check the coupling constants (
) in ¹H NMR:
4-tert-butyl-3-nitro: Look for an aromatic proton with a small coupling constant (meta-coupling only) or specific NOE (Nuclear Overhauser Effect) between the tert-butyl protons and the aromatic ring protons.[1][2][3] Note: No NOE between t-Bu and Nitro due to twist.
2-tert-butyl-4-nitro: The protons ortho to the nitro group will be significantly deshielded (shifted downfield > 8.0 ppm) due to the anisotropy of the planar nitro group.[1][2][3]
References
PubChem. 4-tert-butyl-3-nitrophenol (Compound Summary). National Library of Medicine.[1][2]
[Link][1][2][3]
PubChem. 2-tert-butyl-4-nitrophenol (Compound Summary). National Library of Medicine.[1][2]
[Link][1][2][3]
Murahashi, S.-I. Synthesis from Nitriles with Retention of the Cyano Group.[1][2] Science of Synthesis, Thieme.[1][2][3] (Discusses steric congestion in tert-butyl nitro systems).
[Link][1][2][3]
Application Note: High-Fidelity Nitration of 4-tert-Butylacetanilide
Regiocontrol, Reagent Selection, and Process Safety Executive Summary The nitration of 4-tert-butylacetanilide (N-(4-tert-butylphenyl)acetamide) is a pivotal transformation in the synthesis of polycyclic musks, dyes, and...
Author: BenchChem Technical Support Team. Date: February 2026
Regiocontrol, Reagent Selection, and Process Safety
Executive Summary
The nitration of 4-tert-butylacetanilide (N-(4-tert-butylphenyl)acetamide) is a pivotal transformation in the synthesis of polycyclic musks, dyes, and pharmaceutical intermediates. While a classic Electrophilic Aromatic Substitution (EAS), the presence of the bulky tert-butyl group at the para position creates a unique steric and electronic landscape.
This guide addresses the critical challenge of regioselectivity : directing the nitro group to the ortho position (relative to the acetamido group) while suppressing ipso-substitution (displacement of the tert-butyl group) and amide hydrolysis . We present two validated protocols: a robust Acetyl Nitrate method for high-purity laboratory synthesis and a modern Tert-Butyl Nitrite (TBN) radical pathway for green chemistry applications.
Since the para position relative to the acetamido group is blocked by the tert-butyl group, the primary competition is between:
Path A (Desired): Substitution ortho to the acetamido group (Position 2). This is electronically favored due to the strong resonance donation of the nitrogen lone pair.
Path B (Undesired): Ipso attack at Position 4, leading to de-alkylation or rearrangement (common in tert-butyl aromatics under forcing acidic conditions).
Figure 1: Reaction Pathway and Resonance Stabilization
Caption: Electrophilic attack is directed ortho to the acetamido group due to superior resonance stabilization. Ipso attack is minimized by controlling temperature and acidity.
Reagent Selection Matrix
The choice of reagent dictates the yield and impurity profile.
Reagent System
Active Species
Primary Application
Pros
Cons
Nitric Acid / Acetic Anhydride
Acetyl Nitrate ()
High-Purity Synthesis
Mild conditions; minimizes hydrolysis; high regioselectivity.
Reagent cost is higher; requires inert atmosphere.
Mixed Acid ()
Nitronium Ion ()
Industrial Scale
Low cost; established supply chain.
High risk of amide hydrolysis (deacetylation); risk of ipso attack.
Protocol A: The "Acetyl Nitrate" Method (Recommended)
Target: High-purity synthesis of 2-nitro-4-tert-butylacetanilide.
Mechanism: In situ generation of acetyl nitrate, a milder electrophile than the free nitronium ion, reducing the risk of removing the tert-butyl group.
Reagents
4-tert-butylacetanilide (1.0 equiv)
Nitric Acid, fuming >90% or conc. 65-70% (1.1 equiv)
Acetic Anhydride (
) ( Solvent/Reagent)
Glacial Acetic Acid (optional co-solvent)
Step-by-Step Methodology
Preparation of Nitrating Agent (CRITICAL SAFETY STEP):
Cool a flask containing Acetic Anhydride to 0°C .
Slowly add Nitric Acid dropwise.
Warning: This reaction is exothermic.[2] Maintain temperature < 5°C . Acetyl nitrate is unstable at high temperatures and can decompose explosively if overheated.
Substrate Addition:
Dissolve 4-tert-butylacetanilide in a minimum volume of Glacial Acetic Acid (or add directly as a solid if finely powdered) to the cooled nitrating mixture.
Maintain internal temperature between 0°C and 10°C .
Reaction:
Stir at 10–15°C for 1–2 hours.
Monitor via TLC (Hexane:EtOAc 7:3) or HPLC.
Quenching:
Pour the reaction mixture slowly onto crushed ice/water (approx. 5x reaction volume) with vigorous stirring.
The product will precipitate as a yellow solid.
Isolation:
Filter the solid.
Wash with cold water until the filtrate is neutral (pH 7).
Purification: Recrystallize from Ethanol or Methanol to remove traces of ortho-nitro isomers or unreacted starting material.
Figure 2: Acetyl Nitrate Workflow
Caption: Step-by-step workflow for Acetyl Nitrate nitration. Temperature control at step 2 is critical for safety.
Protocol B: The "Green" Radical Method (TBN)
Target: Acid-sensitive synthesis or "Green Chemistry" compliance.
Mechanism: Radical nitration using tert-butyl nitrite (TBN).[3][4] This method avoids strong acids, eliminating the risk of amide hydrolysis.
Reagents
4-tert-butylacetanilide (1.0 equiv)
tert-Butyl Nitrite (TBN) (1.5 – 2.0 equiv)
Solvent: Acetonitrile (MeCN) or Water (if using surfactant)
Step-by-Step Methodology
Setup:
Charge a round-bottom flask with 4-tert-butylacetanilide and Acetonitrile (0.5 M concentration).
Flush the system with Nitrogen or Argon (radical reactions are sensitive to oxygen inhibition, though TBN is robust).
Addition:
Add TBN dropwise at room temperature.
Reaction:
Heat the mixture to 80°C (reflux) for 2–4 hours.
The solution will turn deep yellow/orange.
Work-up:
Evaporate the solvent under reduced pressure.
The residue is often pure enough for use. If not, perform a short silica plug filtration (eluent: EtOAc/Hexane).
Troubleshooting & Critical Process Parameters (CPPs)
Issue
Cause
Corrective Action
Low Yield
Hydrolysis of amide bond
Switch from Mixed Acid to Protocol A (Acetyl Nitrate). Ensure anhydrous conditions.
Product is an Oil/Tar
Over-nitration or Ipso attack
Lower reaction temperature. Reduce equivalents of .
Loss of t-Butyl Group
Ipso-substitution
The reaction is too acidic or too hot. Use Protocol B (TBN) or maintain T < 10°C in Protocol A.
Exotherm Spike
Fast addition of
Stop addition immediately. Cool flask. Resume only when T < 5°C.
Safety Information
Acetyl Nitrate: Potentially explosive if distilled or heated above 60°C. Always generate in situ and quench into water.
Nitric Acid: Strong oxidizer. Incompatible with organic solvents (acetone, ethers) unless controlled (like in acetic anhydride).
4-tert-butylacetanilide: Generally low toxicity, but nitro-derivatives can be sensitizers.
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for acetanilide nitration).
Ridd, J. H. "The Mechanism of Nitration of Acetanilide." Journal of the Chemical Society, 1968. (Mechanistic basis for ortho vs para selectivity).
Estruch-Blasco, M., et al. "Tert-Butyl Nitrite (TBN) as a Multitask Reagent for Nitration."[5] Journal of Organic Chemistry, 2020.[5]
Smith, K., et al. "Regioselective Nitration of Aromatic Compounds." Journal of the American Chemical Society. (Discussion on steric effects of t-butyl groups).
PrepChem. "Synthesis of 2-nitro-4-tert-butyl phenol (via acetanilide)."
Application Notes and Protocols for N-(4-Tert-butyl-3-nitrophenyl)acetamide as a Ligand Intermediate
Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and material scientists on the strategic use of N-(4-Tert-butyl-3-nitrophenyl)acetamide as a versatile intermediate in...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and material scientists on the strategic use of N-(4-Tert-butyl-3-nitrophenyl)acetamide as a versatile intermediate in the synthesis of advanced ligands. We present detailed protocols for the synthesis of the title compound and its subsequent transformation into a functional chelating agent. The rationale behind the molecular design, which incorporates a sterically influential tert-butyl group and a synthetically versatile nitro functionality, is discussed in depth. This guide offers field-proven insights into its application in coordination chemistry, with a focus on creating novel metal complexes for catalysis and materials science.
Introduction: Strategic Importance of N-(4-Tert-butyl-3-nitrophenyl)acetamide
The development of bespoke ligands is a cornerstone of modern coordination chemistry and drug discovery. The electronic and steric properties of a ligand dictate the geometry, stability, and reactivity of its resulting metal complex. N-(4-Tert-butyl-3-nitrophenyl)acetamide is a strategically designed precursor molecule that offers a unique combination of features for the synthesis of sophisticated ligands.
The key attributes of this intermediate are:
Steric Control: The bulky tert-butyl group, positioned ortho to the nitro group, provides significant steric hindrance. This can be exploited to influence the coordination geometry around a metal center, potentially creating chiral pockets or stabilizing unusual oxidation states.
Electronic Tuning: The nitro group is a strong electron-withdrawing group, which significantly impacts the electronic properties of the aromatic ring. Its presence deactivates the amine during initial synthesis steps, offering regioselective control.
Synthetic Versatility: The nitro group is a versatile functional handle. Its reduction to an amine is a high-yielding and straightforward transformation that unmasks a key coordination site, converting the molecule into a potential bidentate ligand.
This application note will detail the synthesis of N-(4-Tert-butyl-3-nitrophenyl)acetamide and its conversion to a chelating ligand, providing a foundation for its use in diverse research applications.
Synthesis and Characterization
The synthesis of N-(4-Tert-butyl-3-nitrophenyl)acetamide is a two-step process starting from commercially available 4-tert-butylaniline. The process involves nitration followed by acetylation. An alternative, more direct route begins with the acetylation of the readily available 4-tert-butyl-3-nitroaniline.
Protocol 1: Synthesis of N-(4-Tert-butyl-3-nitrophenyl)acetamide from 4-tert-butyl-3-nitroaniline
This protocol details the N-acetylation of 4-tert-butyl-3-nitroaniline, a common and efficient method for the synthesis of the title compound. The reaction is often straightforward, but the reduced nucleophilicity of the aniline due to the electron-withdrawing nitro group necessitates the use of a more reactive acetylating agent like acetyl chloride or the use of a catalyst.
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Triethylamine (TEA) or Pyridine
Saturated sodium bicarbonate solution
Brine solution
Anhydrous sodium sulfate or magnesium sulfate
Silica gel for column chromatography
Procedure:
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-tert-butyl-3-nitroaniline in anhydrous DCM.
Cool the solution to 0 °C using an ice bath.
Add 1.2 equivalents of triethylamine or pyridine to the solution. This base will neutralize the HCl byproduct generated when using acetyl chloride.
Slowly add 1.1 equivalents of acetyl chloride dropwise to the stirred solution. If using acetic anhydride, 2-3 equivalents may be necessary, and the reaction may require heating.
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter the mixture and concentrate the solvent in vacuo to yield the crude product.
Purify the crude N-(4-Tert-butyl-3-nitrophenyl)acetamide by silica gel column chromatography using a hexane/ethyl acetate gradient.
Expected Results and Characterization:
The final product should be a crystalline solid. Characterization can be performed using standard analytical techniques.
Parameter
Expected Value
Molecular Formula
C₁₂H₁₆N₂O₃
Molecular Weight
236.27 g/mol
Appearance
Off-white to yellow crystalline solid
¹H NMR
Expect signals for the tert-butyl group (~1.4 ppm), acetyl methyl group (~2.2 ppm), and aromatic protons.
¹³C NMR
Expect signals corresponding to the aromatic carbons, tert-butyl carbons, and the amide carbonyl and methyl carbons.
FT-IR (cm⁻¹)
Characteristic peaks for N-H stretching (~3300), C=O stretching (~1670), and N-O stretching of the nitro group (~1520 and ~1350).
Workflow for Synthesis
The synthetic workflow from the commercially available precursor is illustrated below.
Caption: Synthesis of the target intermediate.
Transformation to a Bidentate Chelating Ligand
The true utility of N-(4-Tert-butyl-3-nitrophenyl)acetamide as a ligand intermediate is realized upon the reduction of the nitro group to an amine. This transformation yields N-(3-amino-4-tert-butylphenyl)acetamide, a molecule possessing two nitrogen donor atoms, making it an excellent candidate for a bidentate chelating ligand.
Protocol 2: Reduction of the Nitro Group
The reduction of an aromatic nitro group is a well-established transformation with numerous reliable methods. Catalytic hydrogenation is often the cleanest method, but reduction using metals in acidic media is also highly effective.
Materials:
N-(4-Tert-butyl-3-nitrophenyl)acetamide
Palladium on Carbon (10% Pd/C) or Tin(II) Chloride (SnCl₂) or Iron powder (Fe)
Methanol or Ethanol
Hydrogen gas source (for catalytic hydrogenation) or concentrated Hydrochloric Acid (for metal/acid reduction)
Sodium bicarbonate or Sodium hydroxide solution
Procedure (Catalytic Hydrogenation):
Dissolve N-(4-Tert-butyl-3-nitrophenyl)acetamide in methanol or ethanol in a flask suitable for hydrogenation.
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (a balloon is sufficient for small-scale reactions).
Stir the reaction vigorously at room temperature. Monitor the reaction by TLC.
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
Rinse the Celite pad with the reaction solvent.
Concentrate the filtrate in vacuo to yield the desired N-(3-amino-4-tert-butylphenyl)acetamide.
Procedure (Metal/Acid Reduction):
Suspend N-(4-Tert-butyl-3-nitrophenyl)acetamide in ethanol.
Add an excess of iron powder (5-10 equivalents) and a catalytic amount of ammonium chloride, or use an excess of SnCl₂ in concentrated HCl.
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.
Upon completion, cool the reaction to room temperature and filter to remove the excess metal.
Concentrate the solvent and then add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize the acid and precipitate the product.
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the final ligand.
Ligand Formation Pathway
The transformation from the intermediate to the final chelating ligand is a key step in harnessing the potential of the starting material.
Caption: Conversion to a bidentate ligand.
Applications in Coordination Chemistry and Catalysis
The resulting ligand, N-(3-amino-4-tert-butylphenyl)acetamide, is a valuable building block for coordination chemistry. The two nitrogen atoms of the primary amine and the amide can coordinate to a metal center to form a stable five-membered chelate ring.
The steric bulk of the tert-butyl group adjacent to one of the coordination sites is expected to play a significant role in the properties of the resulting metal complexes. This can lead to:
Selective Catalysis: The steric hindrance can create a specific substrate binding pocket, leading to selectivity in catalytic reactions.
Stabilization of Reactive Species: The bulky group can protect the metal center from unwanted side reactions or dimerization.
Modulation of Redox Potentials: The electronic properties of the ligand can be fine-tuned to influence the redox behavior of the metal center.
This ligand is particularly promising for applications in transition metal catalysis, where the electronic and steric properties of the ligand are paramount for controlling the catalytic cycle.
Conclusion
N-(4-Tert-butyl-3-nitrophenyl)acetamide is a highly valuable and versatile intermediate for the synthesis of custom ligands. Its straightforward preparation and the simple, high-yielding conversion to a bidentate chelating agent make it an attractive starting material for a wide range of applications in catalysis, materials science, and medicinal chemistry. The protocols and insights provided in this application note are intended to empower researchers to explore the full potential of this unique molecular scaffold.
References
Stoikov, I. I., et al. (2017). p-tert-Butylthiacalix[1]arenes functionalized by N-(4'-nitrophenyl)acetamide and N,N-diethylacetamide fragments: synthesis and binding of anionic guests. Beilstein Journal of Organic Chemistry, 13, 1940–1949. Available at: [Link]
J&K Scientific. (n.d.). 4-tert-Butyl-3-nitroaniline. Retrieved February 12, 2026, from [Link]
PubChem. (n.d.). 4-(tert-butyl)-3-nitroaniline. Retrieved February 12, 2026, from [Link]
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Available at: [Link]
Uppu, R. M., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. IUCrData, 8(2), x230089. Available at: [Link]
Application Note: Stereoselective Functionalization of Thiacalixarenes with Nitrophenyl Acetamide Groups for Chromogenic Sensing
Application Note: Stereoselective Functionalization of Thiacalix[4]arenes with Nitrophenyl Acetamide Groups for Chromogenic Sensing Executive Summary This guide details the protocol for synthesizing lower-rim functionali...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Stereoselective Functionalization of Thiacalix[4]arenes with Nitrophenyl Acetamide Groups for Chromogenic Sensing
Executive Summary
This guide details the protocol for synthesizing lower-rim functionalized p-tert-butylthiacalix[4]arenes with N-(4-nitrophenyl)acetamide groups.[1] Unlike classical methylene-bridged calixarenes, thiacalixarenes possess sulfur bridges that enlarge the cavity size and offer additional coordination sites. The incorporation of nitrophenyl acetamide moieties creates a "push-pull" chromogenic system capable of naked-eye detection of anions (specifically
, , and ) through intermolecular hydrogen bonding and subsequent Intramolecular Charge Transfer (ICT).
Scientific Background & Strategic Logic
The Scaffold Advantage
Thiacalix[4]arene (TC4A) allows for a wider range of guest inclusion than calix[4]arene due to the longer C–S bond (1.77 Å) compared to the C–C bond (1.54 Å) of the methylene bridge. This results in a cavity size expansion from ~3.0 Å to ~3.8 Å, ideal for accommodating larger anionic species.
The Chromogenic Mechanism
The design couples a molecular recognition unit (amide) with a signaling unit (nitrophenyl).
Recognition: The amide (-NH-CO-) protons act as hydrogen bond donors to anionic guests.
Transduction: Upon binding strongly basic anions (e.g., Fluoride), the N-H bond polarizes or deprotonates. This increases electron density on the nitrogen, which is delocalized into the p-nitrophenyl ring.
Signal: The resulting bathochromic shift (red-shift) in the UV-Vis absorption spectrum transforms the solution from colorless/pale yellow to deep orange/red.
Stereochemical Control (The Template Effect)
The functionalization of the phenolic lower rim is governed by the Template Effect . The nature of the alkali metal carbonate used as a base dictates the final conformation of the macrocycle:
/ : Matches the cavity size of the cone conformer, stabilizing the "all-up" orientation.
: Being too large for the cavity, it prevents the cone formation and, through thermodynamic control, typically favors the 1,3-alternate conformation (up-down-up-down).
Visual Workflows
Synthetic Pathway
The following diagram outlines the convergent synthesis of the alkylating agent and the subsequent macrocyclization.
Figure 1: Divergent synthetic pathway demonstrating the template effect of alkali bases on stereoselectivity.
Sensing Mechanism Logic
Figure 2: Mechanism of anion recognition leading to chromogenic response.
Activation: In a dried round-bottom flask, suspend p-tert-butylthiacalix[4]arene and
in dry acetone. Stir at room temperature for 30 minutes. Rationale: This deprotonates the phenolic -OH groups, generating the nucleophilic phenoxide anions.
Addition: Add 2-chloro-N-(4-nitrophenyl)acetamide and the catalytic amount of KI.
Reflux: Heat the mixture to reflux (approx. 56°C) under an inert atmosphere (
or Ar) for 24–48 hours.
Checkpoint: Monitor TLC.[2] The starting material (Rf ~0.8 in non-polar solvent) should disappear. The product will be more polar due to the amide/nitro groups.
Quenching: Cool to room temperature. Remove the solvent under reduced pressure (Rotavap).
Washing: Resuspend the residue in DCM (50 mL) and wash with 1M HCl (to remove excess carbonate) and water.
Purification:
Precipitate the crude product by adding cold Methanol.
Filter the solid.
Recrystallization: Dissolve in minimal hot
and slowly add Ethanol until turbid. Allow to stand at 4°C.
Modification for 1,3-Alternate Isomer:
Substitute
with and use Acetonitrile as the solvent. Reflux for a longer duration (48–72 hours). The larger Cesium cation prevents the cone formation, forcing the rings to flip.
Characterization Data
The following table summarizes the expected NMR signals for the Cone isomer. Symmetry is key: the cone isomer possesses
symmetry, meaning all four aryl rings are equivalent.
Nuclei
Chemical Shift ( ppm)
Multiplicity
Assignment
Structural Insight
1.08 - 1.15
Singlet (36H)
-Butyl
Indicates 4 equivalent -Bu groups ( symmetry).
4.80 - 5.10
Singlet (8H)
Methylene bridge linking phenol to amide.
7.40 - 7.60
Singlet (8H)
Ar-H (Calix)
Aromatic protons of the calixarene scaffold.
7.80 / 8.20
Doublets (16H)
Ar-H (Nitro)
AA'BB' system of the nitrophenyl group.
9.50 - 10.50
Singlet (4H)
Amide protons (Downfield due to H-bonding/EWG).
166.0 - 168.0
Singlet
Carbonyl carbon of the amide.
Note: In the 1,3-alternate isomer, the
-butyl protons typically appear as a singlet as well due to symmetry, but the methylene bridge protons often shift, and the aromatic protons may split differently depending on the magnetic environment.
Application Protocol: Anion Sensing
Objective: Determine the binding constant and selectivity for Fluoride (
) ions.
Stock Solutions:
Host: Prepare a
M solution of the functionalized thiacalixarene in dry DMSO or Acetonitrile.
Guest: Prepare
M solutions of tetrabutylammonium (TBA) salts (, , , , ).
Titration:
Place 2.0 mL of Host solution in a quartz cuvette.
Record the initial UV-Vis spectrum (300–600 nm).
Add Guest solution in 10
L increments. Mix and record spectrum after each addition.
Data Analysis:
Observe the decline of the absorption band at
(approx 340 nm) and the emergence of a new Charge Transfer band at (approx 450–500 nm).
Plot Absorbance vs. [Guest] concentration.
Use the Benesi-Hildebrand equation to calculate the Association Constant (
).
Self-Validation Check:
If the color changes with
but not with , the cavity size selectivity and basicity recognition are functioning correctly.
If precipitation occurs, the solvent polarity is too low; switch to DMSO/CH3CN mixtures.
References
Iki, N., & Miyano, S. (2001).[3] Thiacalixarenes: Synthesis and Functions.[1][4][5][6] Journal of Inclusion Phenomena and Macrocyclic Chemistry. Link
Vavilova, A. A., et al. (2017). p-tert-Butylthiacalix[4]arenes functionalized by N-(4'-nitrophenyl)acetamide and N,N-diethylacetamide fragments: synthesis and binding of anionic guests.[1][6][7][8] Beilstein Journal of Organic Chemistry. Link
Katagiri, H., et al. (2007).[3] Conformational behaviors of tetra-O-methylsulfinylcalix[4]arenes--an approach to control the conformation of thiacalix[4]arenes.[3] Journal of Organic Chemistry.[3] Link
Gale, P. A. (2010). From amides to ureas: synthetic receptors for anion recognition. Chemical Society Reviews. Link
Stoikov, I. I., et al. (2008). Molecular recognition of organic and inorganic guests by thiacalixarene derivatives.[1] Journal of Structural Chemistry. Link
Technical Support Center: Separation of Ortho and Para Nitroacetanilide
Ticket Subject: Troubleshooting Isomer Separation in Acetanilide Nitration Assigned Specialist: Senior Application Scientist Status: Open Executive Summary The nitration of acetanilide is an electrophilic aromatic substi...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Subject: Troubleshooting Isomer Separation in Acetanilide Nitration
Assigned Specialist: Senior Application Scientist
Status: Open
Executive Summary
The nitration of acetanilide is an electrophilic aromatic substitution that yields two primary isomers: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
-nitroacetanilide (major) and -nitroacetanilide (minor) .[1][2][3][4][5][6][7] Because the acetamido group () is bulky, steric hindrance largely blocks the ortho position, favoring the para product (~90% yield).
However, achieving pharmaceutical-grade purity requires the complete removal of the ortho isomer. This guide details the solubility-based separation protocols, troubleshooting workflows, and analytical validation methods required to isolate the para isomer.
Module 1: The Separation Logic (Mechanism of Action)
The separation relies on differential solubility in ethanol.[6]
Completion: Once ambient temperature is reached, place the flask in an ice bath (0–5°C) for 15 minutes to maximize the yield of the para isomer.
Isolation: Filter via Büchner funnel (vacuum). Wash the crystals with a small amount of ice-cold ethanol.
Critical Step: The ortho isomer is in the filtrate.[3][7] Do not combine the washings with the solid.
Module 3: Troubleshooting & FAQs
Scenario A: Purity Issues
User Question: "My final crystals still have a distinct yellow tint. Is this normal?"
Diagnosis: No. Pure
-nitroacetanilide is colorless to cream. Yellow indicates the presence of -nitroacetanilide or residual nitrating agents.
Solution:
Wash Thoroughly: Ensure the crude solid was washed with water initially to remove acid (which can cause degradation/color).
Double Recrystallization: Perform a second recrystallization using fresh ethanol.
Solvent Check: If ethanol fails, use Glacial Acetic Acid for recrystallization, though ethanol is safer and usually sufficient [1].
User Question: "TLC shows two spots even after recrystallization."
Diagnosis: Incomplete separation.
Solution:
Stationary Phase: Silica Gel
.
Mobile Phase: Hexane:Ethyl Acetate (7:3 or 1:1).
Observation: The spot with the higher
(travels further) is the ortho isomer (less polar due to intramolecular H-bonding). The lower spot is the para isomer.
Action: If the upper spot is visible, repeat recrystallization.
Scenario B: Yield Issues
User Question: "My yield of the para isomer is significantly lower than the theoretical 90%."
Diagnosis: Loss of product during the washing or filtration steps.
Solution:
Solvent Temperature: Did you wash with warm ethanol? The para isomer is slightly soluble in warm ethanol. Always use ice-cold solvent for the final wash.
Mother Liquor: Check the filtrate. If you used too much ethanol during dissolution, significant amounts of the para isomer may remain in the solution.
Recovery: Evaporate half the solvent from the filtrate and cool again to recover a "second crop" of crystals (though these will be less pure).
User Question: "Can I isolate the ortho isomer from the filtrate?"
Diagnosis: Yes, for analytical comparison.
Solution:
Take the yellow filtrate (mother liquor) from the recrystallization.
Evaporate the ethanol using a rotary evaporator.
The remaining yellow oily solid is predominantly
-nitroacetanilide. It can be purified by column chromatography (silica gel) if needed [2].[1]
Module 4: Analytical Verification
Use the following data to validate your separation.
Parameter
-Nitroacetanilide (Target)
-Nitroacetanilide (Impurity)
Melting Point
214–216°C
93–94°C
IR Spectroscopy
N-H stretch: ~3274 cm⁻¹ (Intermolecular)
N-H stretch: Shifted (Intramolecular H-bond)
TLC ()
0.72 (Example in Hex/EtOAc)
0.83 (Example in Hex/EtOAc)
Note: A melting point depression (e.g., observing melting at 190°C) is the fastest confirmation of ortho contamination.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6948, 2-Nitroacetanilide" PubChem, [Link]. Accessed 12 Feb. 2026.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Preventing Oiling Out in Nitroacetanilide Crystallization
Subject: Troubleshooting Liquid-Liquid Phase Separation (LLPS) / "Oiling Out"
Product Scope: 2-Nitroacetanilide, 4-Nitroacetanilide, and related derivatives.[1]
Audience: Process Chemists, Crystallization Engineers, R&D Scientists.
Executive Summary
"Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when a homogeneous solution separates into a solute-rich liquid phase (the "oil") and a solute-lean liquid phase before crystallization occurs.[1] In nitroacetanilide synthesis, this is frequently caused by the significant melting point disparity between isomers (2-nitroacetanilide mp: ~93°C vs. 4-nitroacetanilide mp: ~215°C) and the presence of impurities that depress the melting point of the solid phase below the crystallization temperature.
This guide provides thermodynamic insights and actionable protocols to bypass the LLPS region and ensure direct nucleation of the desired crystalline polymorph.
Module 1: Diagnosis & Mechanism
Q: How do I distinguish "oiling out" from normal nucleation?
A: Visual inspection and in-situ monitoring (e.g., FBRM, PVM) are your primary tools.
Normal Nucleation: The solution becomes cloudy with particulates.[1] Backlighting reveals twinkling or distinct geometric solids.[1]
Oiling Out: The solution becomes milky or opaque (emulsification). Under magnification, you see spherical droplets rather than faceted crystals.[1] These droplets may coalesce into a sticky gum on the reactor walls or agitator.[1]
Q: Why does nitroacetanilide oil out?
A: It is a thermodynamic conflict between the Binodal (Liquid-Liquid Equilibrium) and the Solid-Liquid Equilibrium (Solubility) curves.
Melting Point Depression: The 2-nitroacetanilide isomer has a low melting point (~93°C).[1] In a mixture containing impurities (e.g., unreacted acetanilide or the 4-nitro isomer), the effective melting point of the mixture can drop significantly below 90°C.
Submerged Binodal: If the crystallization temperature (
) is higher than the depressed melting point of the solvated solute, the system enters a region where the stable state is a liquid, not a solid. The solute separates as an oil.[1]
Solvent Effect: In Ethanol/Water systems, adding water (antisolvent) too aggressively increases the chemical potential of the hydrophobic nitroacetanilide, pushing it into the immiscibility gap before it hits the solubility limit.
Module 2: Visualization of the Phenomenon
The following phase diagram illustrates the "Danger Zone" where oiling out occurs.
Figure 1: Thermodynamic pathway showing the risk of entering the Liquid-Liquid Phase Separation (LLPS) region before crystallization.
Module 3: Solvent System Optimization
Q: Which solvent system minimizes oiling out for nitroacetanilides?
A: The standard system is Ethanol/Water .[1] However, the ratio is critical.
4-Nitroacetanilide: Highly soluble in hot ethanol; sparingly soluble in water.[1]
2-Nitroacetanilide: More soluble in ethanol than the para-isomer.[1]
Optimization Table: Solubility Trends
Parameter
4-Nitroacetanilide (Para)
2-Nitroacetanilide (Ortho)
Impact on Oiling Out
Melting Point
~215°C
~93°C
High Risk: Low MP of Ortho isomer promotes liquid phase formation.[1]
Solubility (EtOH)
High (Hot)
Very High
High solubility allows high supersaturation, increasing LLPS risk if cooled too fast.
Solubility (Water)
Very Low
Low
Excess water forces rapid desolvation, triggering oiling out.
| Recryst. Strategy | Target Product | Impurity (remains in liquor) | Must keep Ortho isomer dissolved while Para crystallizes.[1] |
Recommendation: Use 95% Ethanol for dissolution and add warm water slowly only until the cloud point is just reached.[1] Do not exceed a 50:50 Ethanol:Water ratio during the initial nucleation phase.[1]
Module 4: Process Control Protocols
Protocol A: The "Seeding Through the Gap" Strategy
Objective: Bypass the metastable oiling-out zone by providing a template for growth.
Dissolution: Dissolve the crude nitroacetanilide in the minimum amount of boiling Ethanol (95%).
Clarification: If solid impurities remain, perform a hot filtration.[1][2][3][4][5]
Equilibration: Cool the solution to 5-10°C above the expected oiling-out temperature (typically around 60-70°C for impure mixtures).
Seeding: Add 0.5 - 1.0 wt% of pure 4-nitroacetanilide seed crystals.
Critical Step: Ensure seeds do not dissolve.[1] If they do, the solution is undersaturated; cool slightly further and re-seed.
Aging: Hold temperature constant for 30–60 minutes to allow crystal growth on seeds. This depletes supersaturation without crossing the LLPS boundary.[1]
Cooling: Initiate a slow cooling ramp (e.g., 0.2°C/min) to room temperature.
Antisolvent: Only after a significant crystal bed is established, slowly add water to drive yield.[1]
Protocol B: Remediation of an Oiled-Out Batch
Objective: Recover a batch that has already separated into oil.[1]
Re-heat: Heat the mixture until the oil phase re-dissolves completely into a single homogeneous liquid phase.
Solvent Adjustment: Add a small volume of the "good" solvent (Ethanol) to lower the supersaturation.
Trace: If the oil persists even at boil, you likely have a high concentration of the low-melting 2-nitro isomer.[1] Decant the supernatant (containing the 2-nitro isomer) away from the heavier oil/tar if possible, or add more ethanol to dissolve everything and restart Protocol A with a lower concentration.
Module 5: Troubleshooting Decision Tree
Figure 2: Step-by-step decision matrix for identifying and resolving oiling out events.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
Mettler Toledo. Oiling Out in Crystallization: Detection and Control. Link
Li, Y., et al. "Equilibrium Solubility of p-Nitroacetanilide in Fifteen Neat Solvents."[1] Journal of Chemical & Engineering Data2021 , 66(12), 4356–4366. Link[1]
Bunnelle, W. H., et al. Recrystallization of Impure Acetanilide. University of Missouri.[1] Link
PubChem. 4-Nitroacetanilide Compound Summary. National Library of Medicine.[1][6] Link[1][6]
Comparative Mass Spectrometry Guide: C12H16N2O3 Isomers
The following guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns for the C12H16N2O3 isomers Hexobarbital and Cyclobarbital . It is designed for researchers requiring definitiv...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns for the C12H16N2O3 isomers Hexobarbital and Cyclobarbital . It is designed for researchers requiring definitive structural identification in forensic and pharmaceutical applications.
Focus: Hexobarbital vs. Cyclobarbital
Executive Summary & Core Challenge
The molecular formula C12H16N2O3 (MW 236.27 Da) primarily corresponds to two pharmacologically distinct barbiturates: Hexobarbital and Cyclobarbital .[1] While they share the same elemental composition and core barbituric acid scaffold, their substitution patterns at the N1 and C5 positions dictate their fragmentation pathways.
The Analytical Challenge: In Liquid Chromatography (LC-MS), these isomers often co-elute due to similar lipophilicity.[1][3] Definitive identification requires leveraging specific fragmentation mechanisms—specifically the competition between
-cleavage (side-chain loss) and Retro-Diels-Alder (RDA) ring opening.[2][3]
This guide compares the performance of Electron Ionization (EI) and Electrospray Ionization (ESI) in distinguishing these isomers.[1]
Mechanistic Comparison: EI-MS Fragmentation
Electron Ionization (70 eV) provides the most robust differentiation for these isomers due to the high internal energy imparted, driving specific
-cleavage reactions governed by Stevenson’s Rule.[1][2][3]
Hexobarbital (C12H16N2O3)[2][3]
Structural Key: Contains a Methyl group and a Cyclohexenyl group at the C5 position; N1 is methylated.[1]
Primary Fragmentation: Loss of the C5-Methyl radical.[1][2][3]
Barbiturates are acidic and often ionize better in negative mode.[1][2][3]
Common Pathway: Loss of HCNO (43 Da) is a standard barbiturate ring cleavage.[1]
Differentiation: Hexobarbital lacks an N-H at position 1, reducing sensitivity in negative mode compared to Cyclobarbital, which has two N-H sites (N1, N3).[1][3]
Visualizing the Fragmentation Pathways
The following diagram illustrates the divergent pathways for Hexobarbital and Cyclobarbital, highlighting the critical node where identification occurs.
Figure 1: Divergent fragmentation pathways of C12H16N2O3 isomers. The primary differentiator is the loss of the C5-alkyl group (Methyl for Hexobarbital, Ethyl for Cyclobarbital).
PubChem. (2025).[1][3][5] Hexobarbital | C12H16N2O3.[1][3][5] National Library of Medicine.
[Link][2][3]
NIST Mass Spectrometry Data Center. (2023).[3] Cyclobarbital Mass Spectrum (EI). National Institute of Standards and Technology.[6]
[Link][2][3]
Wachelko, O., et al. (2023).[3] New approach for barbiturates, phenytoin, methyprylon and glutethimide determination and fragmentation (UHPLC-MS/MS). Journal of Pharmaceutical and Biomedical Analysis.
[Link]
MassBank of North America. (2024).[3] Hexobarbital Mass Spectra (ESI-MS/MS).
[Link][2][3]
Miyazaki, S., et al. (2022).[3][6][7] Determination of Barbiturates by Femtosecond Ionization Mass Spectrometry. Kyushu University.[3]
[Link]
A Technical Guide to the Comparative Reactivity of Electron-Deficient Tert-Butyl Anilines
Introduction: Navigating the Nuances of Sterically Hindered, Electron-Poor Nucleophiles In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, aniline derivatives are...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Nuances of Sterically Hindered, Electron-Poor Nucleophiles
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, aniline derivatives are indispensable building blocks. The introduction of a tert-butyl group, a sterically demanding substituent, coupled with electron-withdrawing groups (EWGs) on the aromatic ring, presents a unique set of challenges and opportunities. These electron-deficient tert-butyl anilines, while often less reactive than their electron-rich counterparts, offer advantages in terms of metabolic stability and can direct reaction regioselectivity.[1] Understanding their comparative reactivity is paramount for researchers, scientists, and drug development professionals seeking to efficiently incorporate these valuable motifs into complex molecules.
This guide provides an in-depth technical comparison of the reactivity of electron-deficient tert-butyl anilines across several key classes of organic transformations. We will delve into the interplay of steric and electronic effects that govern their behavior in nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling, and amide bond formation. By presenting supporting experimental data, detailed protocols, and mechanistic insights, this guide aims to equip the reader with the knowledge to rationally select and effectively utilize these challenging yet rewarding substrates.
The Interplay of Steric and Electronic Effects
The reactivity of a substituted aniline is primarily dictated by the availability of the nitrogen lone pair, its basicity (pKa), and the steric hindrance around the amine.
Electronic Effects: Electron-withdrawing groups, such as nitro (NO₂) or cyano (CN) groups, significantly decrease the electron density on the aniline nitrogen through inductive and resonance effects. This reduction in electron density lowers the nucleophilicity and basicity of the amine, making it a weaker nucleophile.[2][3] The position of the EWG is critical; ortho and para substituents exert a stronger deactivating effect due to resonance delocalization of the nitrogen lone pair into the ring and the EWG.
Steric Effects: The tert-butyl group is one of the most sterically demanding substituents in organic chemistry.[1] When positioned ortho to the amino group, it can severely hinder the approach of electrophiles to the nitrogen atom. This steric shield can dramatically reduce reaction rates, even if the electronics are favorable.[4][5] However, this same steric bulk can be advantageous in preventing undesired side reactions, such as di-arylation in cross-coupling reactions.[6]
The combination of these two factors in electron-deficient tert-butyl anilines creates a nuanced reactivity profile that must be carefully considered when designing synthetic routes.
Comparative Reactivity in Key Transformations
To illustrate the comparative reactivity of electron-deficient tert-butyl anilines, we will consider three common and synthetically important reactions: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and Acylation (Amide Bond Formation).
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone for the formation of C-N bonds, particularly with highly electron-deficient aromatic rings. The rate-determining step is typically the nucleophilic attack on the aromatic ring to form a resonance-stabilized Meisenheimer complex.[7][8]
Expected Reactivity Trend:
The reactivity of anilines in SNAr reactions is primarily governed by their nucleophilicity. Therefore, we expect the following trend:
The increasing number of strongly electron-withdrawing nitro groups progressively decreases the nucleophilicity of the aniline nitrogen, leading to a slower reaction rate. The tert-butyl group at the 4-position has a minimal steric effect on the nucleophilic attack of the nitrogen.
Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution
Aniline Derivative
Electron-Withdrawing Groups
Steric Hindrance at Nitrogen
Predicted Relative Rate
4-tert-Butylaniline
None
Low
++++ (Fastest)
4-tert-Butyl-2-nitroaniline
One ortho-NO₂
Low
++
4-tert-Butyl-2,6-dinitroaniline
Two ortho-NO₂
Low
+ (Slowest)
Experimental Protocol: Comparative SNAr Reaction of Substituted Anilines with 1-Fluoro-2,4-dinitrobenzene
This experiment allows for the direct comparison of the nucleophilicity of different anilines by monitoring the rate of their reaction with a highly activated electrophile.
Materials:
1-Fluoro-2,4-dinitrobenzene (DNFB)
4-tert-Butylaniline
4-tert-Butyl-2-nitroaniline
4-tert-Butyl-2,6-dinitroaniline
Acetonitrile (anhydrous)
Diisopropylethylamine (DIPEA)
Analytical balance, vials, stir bars, HPLC or TLC for reaction monitoring.
Procedure:
Prepare stock solutions of each aniline (0.1 M in acetonitrile) and DNFB (0.1 M in acetonitrile).
In separate, identical reaction vials, add 1.0 mL of the DNFB stock solution.
To each vial, add 1.1 equivalents of DIPEA.
Initiate the reactions by adding 1.0 mL of the respective aniline stock solution to each vial simultaneously.
Stir the reactions at room temperature.
Monitor the consumption of the starting anilines and the formation of the product at regular time intervals (e.g., 15, 30, 60, 120 minutes) using HPLC or TLC.
The relative rates can be determined by comparing the extent of conversion at a given time point.
Diagram 1: SNAr Reaction Workflow
Caption: Workflow for the comparative SNAr experiment.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and has a broad substrate scope.[6] For electron-deficient anilines, the reaction can be challenging due to their lower nucleophilicity and potential for catalyst inhibition. The choice of ligand and base is crucial for success.[9][10][11]
Expected Reactivity Trend:
In this case, both steric and electronic factors are highly influential.
Electronic Effects: More electron-rich anilines will generally react faster.
Steric Effects: Severe steric hindrance at the ortho positions can significantly slow down the reaction.
While 2,4,6-tri-tert-butylaniline is not electron-deficient due to the nitro group, its extreme steric hindrance makes it a very challenging substrate for comparison.[12] 4-tert-Butyl-2,6-dinitroaniline is also expected to be very unreactive due to the combination of severe electronic deactivation and some steric hindrance.
Table 2: Predicted Relative Reactivity in Buchwald-Hartwig Amination
Schlenk tubes, inert atmosphere (N₂ or Ar), GC or LC-MS for analysis.
Procedure:
In a glovebox, to separate Schlenk tubes, add 4-chlorotoluene (1.0 mmol), the respective aniline (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.024 mmol).
Add anhydrous toluene (5 mL) to each tube.
Seal the tubes and bring them out of the glovebox.
Heat the reactions at 100 °C with stirring for a set period (e.g., 4, 8, 16 hours).
Cool the reactions to room temperature and quench with water.
Extract with ethyl acetate, dry the organic layer, and analyze the crude product by GC or LC-MS to determine the yield of the coupled product.
Diagram 2: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Acylation: Amide Bond Formation
The acylation of anilines is a fundamental transformation. For electron-deficient anilines, this reaction can be sluggish due to the reduced nucleophilicity of the nitrogen.[13][14][15]
Expected Reactivity Trend:
The reactivity in acylation will closely follow the nucleophilicity of the aniline.
Table 3: Predicted Relative Reactivity in Acylation
Aniline Derivative
Electron-Withdrawing Groups
Steric Hindrance at Nitrogen
Predicted Relative Rate
4-tert-Butylaniline
None
Low
++++ (Fastest)
4-tert-Butyl-2-nitroaniline
One ortho-NO₂
Low
++
4-tert-Butyl-2,6-dinitroaniline
Two ortho-NO₂
Moderate
+ (Slowest)
Experimental Protocol: Competitive Acylation of Anilines
This experiment uses a limiting amount of an acylating agent to determine the relative reactivity of a mixture of anilines.
Materials:
Equimolar mixture of 4-tert-butylaniline, 4-tert-butyl-2-nitroaniline, and 4-tert-butyl-2,6-dinitroaniline in dichloromethane (DCM).
Acetyl chloride
Pyridine
Dichloromethane (anhydrous)
GC or LC-MS for analysis.
Procedure:
Prepare a stock solution containing an equimolar mixture of the three anilines (e.g., 0.1 M of each) in anhydrous DCM.
To 1.0 mL of this stock solution, add pyridine (1.1 equivalents relative to the total moles of anilines).
Cool the solution to 0 °C.
Slowly add a limiting amount of acetyl chloride (e.g., 0.3 equivalents relative to the total moles of anilines) dissolved in a small amount of DCM.
Stir the reaction at 0 °C for 1 hour.
Quench the reaction with saturated sodium bicarbonate solution.
Extract with DCM, dry the organic layer, and analyze the product mixture by GC or LC-MS.
The relative reactivity can be determined by the ratio of the acylated products.
Diagram 3: Acylation Reaction Mechanism
Caption: General mechanism for the acylation of an aniline.
Conclusion and Future Outlook
The reactivity of electron-deficient tert-butyl anilines is a complex interplay of steric and electronic factors. As demonstrated, increasing electron deficiency significantly reduces nucleophilicity, thereby decreasing reaction rates in SNAr and acylation reactions. In palladium-catalyzed cross-coupling reactions, both steric hindrance and electronic deactivation pose significant challenges, often requiring carefully optimized conditions with specialized ligands.
The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the reactivity of novel aniline derivatives within their own laboratories. A thorough understanding of these reactivity trends is crucial for the efficient and predictable synthesis of complex molecules containing these valuable building blocks. Future research in this area will likely focus on the development of more active catalyst systems that can overcome the inherent low reactivity of these substrates, further expanding their utility in chemical synthesis.
References
Cetin, M. M., et al. (2026). Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Synthesis, 58, 79-88.
Maiti, S. R. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Chemistry Stack Exchange. [Link]
Nolan, S. P., et al. (2012). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 112(5), 2558-2633.
Singleton, D. A., et al. (2011). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 133(40), 15914-15917.
Forero-Cortés, P. A., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
Beller, M., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4388-4391.
Hartwig, J. F., et al. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(17), 4388-4391.
Choi, K., et al. (2020). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship. [Link]
Request PDF. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. ResearchGate. [Link]
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
Jones, C., et al. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 44(33), 14757-14765.
Hamilton, A. D., et al. (2019). Synthesis and Prior Misidentification of 4-tert-Butyl-2,6-dinitrobenzaldehyde. The Journal of Organic Chemistry, 84(18), 12172-12176.
Reddit. (2022). Evaluating the Nucleophilicity of Substituted Aniline Derivatives. r/OrganicChemistry. [Link]
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Boubaker, T., et al. (2021). Nucleophilicities of para-substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. Journal of Physical Organic Chemistry, 34(11), e4258.
Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
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Executive Summary N-(4-tert-butyl-3-nitrophenyl)acetamide is a nitroaromatic amide derivative typically used as an intermediate in organic synthesis or medicinal chemistry.[1] While specific regulatory listings (e.g., RC...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-(4-tert-butyl-3-nitrophenyl)acetamide is a nitroaromatic amide derivative typically used as an intermediate in organic synthesis or medicinal chemistry.[1] While specific regulatory listings (e.g., RCRA P-list or U-list) may not explicitly cite this exact isomer, it must be managed as Hazardous Chemical Waste due to the toxicological profile inherent to nitroacetanilides (skin/eye irritants, potential organ toxicants) and the thermal instability characteristic of nitro compounds.
Immediate Action Required:
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
Waste Stream: Non-halogenated Organic (Solid or Liquid).[2]
Critical Incompatibility: Do NOT mix with strong reducing agents (e.g., hydrides), strong bases, or oxidizers.
Chemical Identification & Hazard Assessment
Before disposal, verify the chemical identity to ensure compatibility with waste streams.
Parameter
Data / Description
Chemical Name
N-(4-tert-butyl-3-nitrophenyl)acetamide
Molecular Formula
C₁₂H₁₆N₂O₃
Molecular Weight
236.27 g/mol
Physical State
Crystalline Solid (typically yellow/brown)
Solubility
Soluble in organic solvents (DMSO, DMF, DCM, Methanol); Poorly soluble in water.
Primary Hazards
Irritant (Skin/Eye/Respiratory) , Acute Toxicity (Oral/Inhalation) . Note: Mono-nitro compounds are generally stable but should be protected from excessive heat (>150°C) to prevent decomposition.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required.[3] Nitroaromatics can be absorbed through the skin; therefore, barrier protection is critical.
Respiratory: N95 particulate respirator (for solids) or half-mask organic vapor respirator (if handling large quantities or solutions).
Skin: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended for prolonged handling.
Secondary Containment: Place the sealed jar into a secondary bin or bag to prevent release if dropped.
Storage: Store in a cool, dry area away from oxidizers (e.g., nitric acid) and reducing agents until pickup.
Protocol B: Liquid Waste (Solutions)
Use this for mother liquors or reaction mixtures.
Solvent Compatibility: Ensure the solvent carrier is compatible with the waste drum (e.g., no acetone in chloroform-only drums if strict segregation is enforced by your facility).
Dilution: If the concentration is high (>10%), dilute with a compatible combustible solvent (e.g., ethanol) to reduce precipitation risks in the drum.
Transfer: Pour into the appropriate "Organic Waste" carboy (Halogenated or Non-Halogenated).
Rinsing: Triple-rinse the original vessel with a small volume of solvent and add the rinsate to the waste container.
Protocol C: Spill Cleanup
For small bench-scale spills (< 10 g).
Isolate: Evacuate the immediate area and post a "Do Not Enter" sign.
PPE Up: Wear goggles, nitrile gloves, and a dust mask.
Contain:
Dry Spill: Gently cover with a wet paper towel to prevent dust generation. Scoop up the damp solid/towel mixture using a plastic spatula.
Wet Spill: Absorb with vermiculite, sand, or commercial spill pads.
Clean: Wipe the surface with acetone or ethanol to remove residues.
Disposal: Place all cleanup materials (gloves, wipes, spatulas) into a clear plastic hazardous waste bag and tag as "Solid Chemical Waste (Contaminated Debris)."
Regulatory & Compliance Context
EPA/RCRA: While not specifically listed (P/U list), the generator must determine if the waste exhibits characteristics of ignitability (D001), corrosivity (D002), reactivity (D003), or toxicity (D004).
Self-Determination: This compound is typically not reactive (explosive) under standard conditions but is toxic .
Destruction Method: The only acceptable final disposal method is incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).
Why? Incineration ensures the complete oxidation of the nitro and amide groups into harmless gases (N₂, CO₂, H₂O), preventing environmental leaching.
References
National Institute of Standards and Technology (NIST). Acetamide, N-(4-nitrophenyl)- (Analogous Safety Data). NIST Chemistry WebBook. Link
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Management of Waste. Link
PubChem. Acetamide, N-(4-butyl-2-nitrophenyl)- (Structural Analog Data). National Library of Medicine. Link
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). Link